molecular formula C7H16O2 B13595323 4,4-Dimethylpentane-1,2-diol CAS No. 123122-61-2

4,4-Dimethylpentane-1,2-diol

Cat. No.: B13595323
CAS No.: 123122-61-2
M. Wt: 132.20 g/mol
InChI Key: NKKWYENCEXCGLD-UHFFFAOYSA-N
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Description

4,4-Dimethylpentane-1,2-diol is an organic compound with the molecular formula C7H16O2 It is a branched diol, meaning it contains two hydroxyl (-OH) groups attached to a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylpentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4,4-dimethylpentane-1,2-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diketone. This process can be optimized for higher yields and purity by adjusting parameters such as pressure, temperature, and catalyst type.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether or THF.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed:

    Oxidation: Formation of 4,4-dimethylpentane-1,2-dione or corresponding carboxylic acids.

    Reduction: Formation of 4,4-dimethylpentane.

    Substitution: Formation of 4,4-dimethylpentane-1,2-dichloride.

Scientific Research Applications

4,4-Dimethylpentane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4-Dimethylpentane-1,2-diol exerts its effects depends on the specific application. In biochemical contexts, the hydroxyl groups can form hydrogen bonds with other molecules, influencing molecular interactions and stability. The compound may also participate in redox reactions, altering the oxidation state of other molecules.

Comparison with Similar Compounds

    2,4-Dimethylpentane-1,2-diol: Similar structure but different positioning of methyl groups.

    4,4-Dimethylhexane-1,2-diol: Similar structure with an additional carbon in the chain.

    2,2-Dimethylpropane-1,3-diol: Different branching and positioning of hydroxyl groups.

Uniqueness: 4,4-Dimethylpentane-1,2-diol is unique due to its specific branching and the positioning of hydroxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

123122-61-2

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

4,4-dimethylpentane-1,2-diol

InChI

InChI=1S/C7H16O2/c1-7(2,3)4-6(9)5-8/h6,8-9H,4-5H2,1-3H3

InChI Key

NKKWYENCEXCGLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CO)O

Origin of Product

United States

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